anti-Chrysenetriol epoxide

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

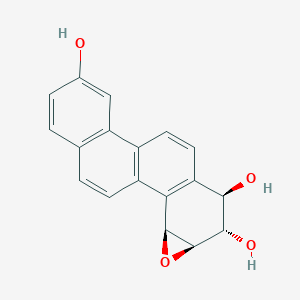

9-Hydroxychrysene-1,2-diol-3,4-oxide is a complex organic compound that belongs to the class of polycyclic aromatic hydrocarbons (PAHs). It is a metabolite of chrysene, a well-known PAH, and is known for its significant biological activity, including mutagenic and carcinogenic properties .

准备方法

The synthesis of 9-Hydroxychrysene-1,2-diol-3,4-oxide typically involves the metabolic activation of chrysene by mammalian enzymes. This process includes several steps:

Hydroxylation: Chrysene undergoes hydroxylation to form 9-hydroxychrysene.

Diol Formation: Further hydroxylation leads to the formation of 9-hydroxychrysene-1,2-diol.

Epoxidation: The final step involves the epoxidation of 9-hydroxychrysene-1,2-diol to produce 9-Hydroxychrysene-1,2-diol-3,4-oxide.

化学反应分析

Epoxide Ring-Opening Mechanisms

Epoxide ring-opening reactions are driven by nucleophilic attack, with regioselectivity and stereochemistry determined by reaction conditions and substituents. For anti-Chrysenetriol epoxide (a polycyclic aromatic epoxide), key pathways include:

Acid-Catalyzed Ring Opening

Protonation of the epoxide oxygen under acidic conditions (e.g., H₂SO₄, HCl) generates an oxonium ion, favoring nucleophilic attack at the more substituted carbon (SN1-like mechanism). This aligns with the reactivity of sterically hindered epoxides .

-

Example reaction:

anti Chrysenetriol epoxide+HX acid →vicinal halohydrin trans configuration -

Stereochemical outcome: Anti-addition due to backside attack .

Base-Catalyzed Ring Opening

Strong nucleophiles (e.g., OH⁻, RO⁻) attack the less substituted carbon via an SN2 mechanism . For example:

anti Chrysenetriol epoxide+RO−→trans diol ether

Reactivity with Biological Nucleophiles

Epoxides react with cellular nucleophiles (e.g., glutathione, DNA bases), which may explain this compound’s potential mutagenicity or therapeutic effects:

| Nucleophile | Product Type | Biological Implication | Reference |

|---|---|---|---|

| Glutathione | Conjugated thioether | Detoxification pathway | |

| Adenine/Guanine | DNA adducts | Mutagenic/carcinogenic potential |

Grignard/Organometallic Additions

Organolithium or Grignard reagents attack the less hindered epoxide carbon, forming alcohols after protonation :

anti Chrysenetriol epoxide+RMgX→tertiary alcohol

Reduction

LiAlH₄ reduces epoxides to vicinal diols :

anti Chrysenetriol epoxideLiAlH4anti Chrysenetriol diol

Regiochemical and Stereochemical Data

For unsymmetrical epoxides, regioselectivity follows:

| Condition | Regioselectivity | Stereochemistry | Example System |

|---|---|---|---|

| Acidic (H⁺) | More substituted C | Anti-addition | Cyclohexene oxide |

| Basic (OH⁻) | Less substituted C | Anti-addition | Propylene oxide |

Antimicrobial Activity of Analogous Epoxides

Long-chain epoxyketones (e.g., 3,4-epoxy-2-dodecanone) exhibit antifungal properties :

| Compound | T. mentagrophytes (MIC, μg/mL) | P. acnes (MIC, μg/mL) |

|---|---|---|

| 3,4-Epoxy-2-dodecanone | 25 | 100 |

| 3,4-Epoxy-2-tridecanone | 25 | 100 |

This compound may show similar activity due to structural resemblance.

Stability and Polymerization

Epoxides polymerize under acidic or basic conditions. For example, ethylene oxide forms polyethylene glycol . this compound’s bulky structure likely inhibits polymerization, favoring ring-opening reactions instead.

Industrial and Pharmaceutical Relevance

Epoxides are critical in synthesizing β-blockers, antifungals, and CCR1 antagonists . this compound could serve as a precursor for bioactive molecules via:

科学研究应用

9-Hydroxychrysene-1,2-diol-3,4-oxide has several scientific research applications:

Chemistry: It is used to study the metabolic pathways of PAHs and their activation mechanisms.

Biology: Researchers use it to understand the biological effects of PAHs, including their mutagenic and carcinogenic properties.

Medicine: It is studied for its potential role in cancer development and as a model compound for developing anti-cancer drugs.

Industry: It is used in the development of materials that can detect or neutralize PAHs.

作用机制

The mechanism of action of 9-Hydroxychrysene-1,2-diol-3,4-oxide involves its activation by mammalian enzymes to form reactive intermediates. These intermediates can bind to DNA, leading to mutations and potentially causing cancer. The hydroxyl group in the compound may resonance-stabilize the bay-region carbonium ion that results from the opening of the oxirane ring, enhancing its reactivity .

相似化合物的比较

9-Hydroxychrysene-1,2-diol-3,4-oxide is unique compared to other similar compounds due to its high chemical reactivity and biological activity. Similar compounds include:

Chrysene-1,2-diol-3,4-oxide: Less reactive and less mutagenic.

3-Hydroxybenzo[a]pyrene-7,8-diol-9,10-oxide: Another PAH metabolite with similar mutagenic properties but different structural features.

属性

CAS 编号 |

104975-31-7 |

|---|---|

分子式 |

C18H14O4 |

分子量 |

294.3 g/mol |

IUPAC 名称 |

(3S,5R,6S,7R)-4-oxapentacyclo[9.8.0.02,8.03,5.012,17]nonadeca-1(11),2(8),9,12(17),13,15,18-heptaene-6,7,14-triol |

InChI |

InChI=1S/C18H14O4/c19-9-3-1-8-2-4-11-10(13(8)7-9)5-6-12-14(11)17-18(22-17)16(21)15(12)20/h1-7,15-21H/t15-,16+,17+,18-/m1/s1 |

InChI 键 |

PAPRUUIWEKWIAZ-VSZNYVQBSA-N |

SMILES |

C1=CC(=CC2=C1C=CC3=C2C=CC4=C3C5C(O5)C(C4O)O)O |

手性 SMILES |

C1=CC(=CC2=C1C=CC3=C2C=CC4=C3[C@H]5[C@H](O5)[C@H]([C@@H]4O)O)O |

规范 SMILES |

C1=CC(=CC2=C1C=CC3=C2C=CC4=C3C5C(O5)C(C4O)O)O |

同义词 |

1,2,9-trihydroxy-3,4-epoxy-1,2,3,4-tetrahydrochrysene 1,2,9-trihydroxy-3,4-oxy-1,2,3,4-tetrahydrochrysene 9-HCDO 9-hydroxychrysene-1,2-diol-3,4-oxide |

产品来源 |

United States |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。